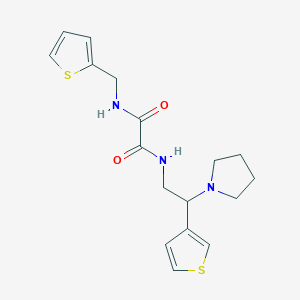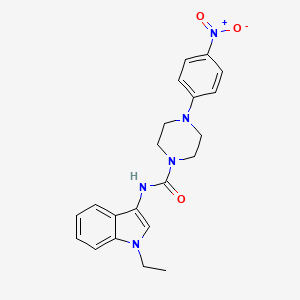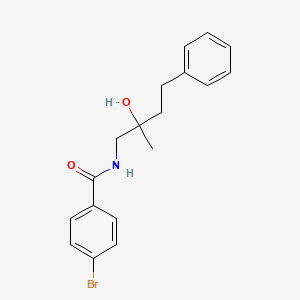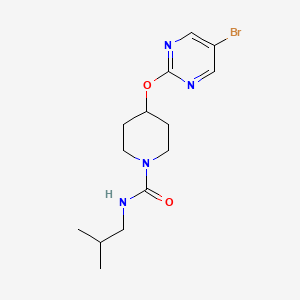
N1-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C17H21N3O2S2 and its molecular weight is 363.49. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Glycolic Acid Oxidase Inhibition
A series of compounds, including derivatives similar in structure to N1-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, have been explored for their potential as inhibitors of glycolic acid oxidase (GAO). These compounds, specifically those with significant lipophilic substituents, have shown competitive inhibition of GAO activity in vitro, with promising applications in reducing urinary oxalate levels, which is beneficial for conditions like hyperoxaluria (Rooney et al., 1983).
Catalysis and N-Arylation
Recent studies have identified related compounds as effective promoters for Cu-catalyzed N-arylation of oxazolidinones and amides with aryl iodides at room temperature. This research highlights their application in facilitating diverse N-arylation products, underscoring the potential for these compounds in synthetic organic chemistry and pharmaceutical manufacturing (Bhunia et al., 2022).
Quantum Chemical Analysis
Derivatives of N1-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide have been the subject of quantum chemical analysis to explore their electronic properties. These studies provide insights into their molecular behavior, including highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, offering a foundation for understanding their reactivity and potential applications in electronic materials and molecular electronics (Bouklah et al., 2012).
Electrochromic Properties Enhancement
Research on copolymers incorporating thiophene-2-yl and pyrrolidin-1-yl units has demonstrated enhanced electrochromic properties. These materials exhibit multiple color changes and fast switching times, suggesting applications in smart windows, displays, and other electrochromic devices (Türkarslan et al., 2007).
Electron Transport in Solar Cells
A novel conjugated polyelectrolyte, incorporating thiophen-2-yl and pyrrolidin-1-yl moieties, has been synthesized for use as an efficient electron transport layer in inverted polymer solar cells. This application enhances power conversion efficiency, highlighting the potential of these compounds in improving renewable energy technologies (Hu et al., 2015).
Eigenschaften
IUPAC Name |
N'-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S2/c21-16(18-10-14-4-3-8-24-14)17(22)19-11-15(13-5-9-23-12-13)20-6-1-2-7-20/h3-5,8-9,12,15H,1-2,6-7,10-11H2,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYVSDNPLKIJFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C(=O)NCC2=CC=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2418342.png)
![1-(3,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2418343.png)
amine hydrochloride](/img/structure/B2418346.png)

![1-(2-hydroxyethyl)-6-({2-[5-(4-methylphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}thio)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2418348.png)



![1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/no-structure.png)

![2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole-5-sulfonamide](/img/structure/B2418358.png)

![1-[4-(4-Methyl-1,3-oxazinane-3-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2418360.png)